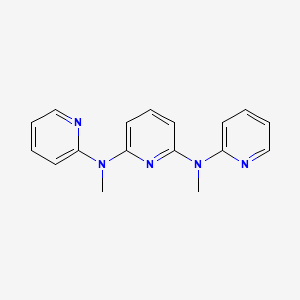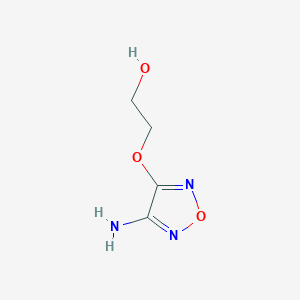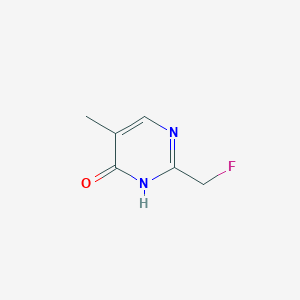
2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a fluoromethyl group at the second position and a methyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one typically involves the fluoromethylation of a pyrimidine precursor. One common method includes the reaction of 5-methylpyrimidin-4(3H)-one with a fluoromethylating agent such as fluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines with various functional groups.
科学的研究の応用
2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the inhibition or modulation of the target’s activity, resulting in the desired biological effect.
類似化合物との比較
2-Fluoromethylpyrimidine: Lacks the methyl group at the fifth position, which can affect its chemical reactivity and biological activity.
5-Methylpyrimidin-4(3H)-one:
2-Difluoromethylpyrimidine: Contains two fluorine atoms, which can significantly alter its chemical behavior and interactions with biological targets.
Uniqueness: 2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one is unique due to the presence of both a fluoromethyl and a methyl group, which can provide a balance of electronic and steric effects. This combination can enhance the compound’s stability, reactivity, and specificity in various applications.
特性
分子式 |
C6H7FN2O |
|---|---|
分子量 |
142.13 g/mol |
IUPAC名 |
2-(fluoromethyl)-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7FN2O/c1-4-3-8-5(2-7)9-6(4)10/h3H,2H2,1H3,(H,8,9,10) |
InChIキー |
GEVMMYSAKXNKFE-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(NC1=O)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13111962.png)

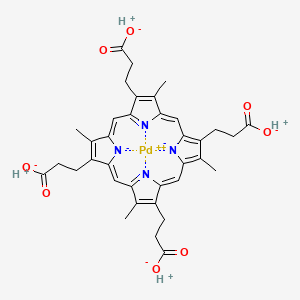
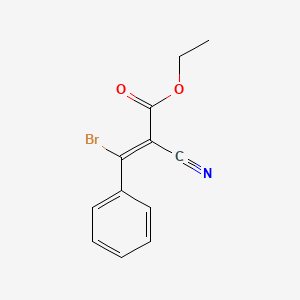
![(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B13111979.png)

